Sodium 6-chloropyrazine-2-sulfinate

Sequential cross-coupling Bis(hetero)aryl synthesis Orthogonal functionalization

Heterocyclic boronic acids used in Suzuki-Miyaura couplings are plagued by protodeboronation and poor shelf stability, compromising reproducibility in medchem campaigns. Sodium 6-chloropyrazine-2-sulfinate eliminates these risks as a bench-stable, bifunctional building block. - Dual orthogonal reactivity: Pd-catalyzed desulfinative coupling at C-2 followed by SNAr or cross-coupling at C-6 for sequential bis(hetero)aryl library synthesis. - Bench-stable sulfinate salt with reliable coupling efficiency, free from protodeboronation issues inherent to pyrazine boronic acids. - Serves as direct precursor to 6-chloropyrazine-2-sulfonamides and sulfones for agrochemical lead optimization.

Molecular Formula C4H2ClN2NaO2S
Molecular Weight 200.58 g/mol
Cat. No. B12965053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 6-chloropyrazine-2-sulfinate
Molecular FormulaC4H2ClN2NaO2S
Molecular Weight200.58 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)Cl)S(=O)[O-].[Na+]
InChIInChI=1S/C4H3ClN2O2S.Na/c5-3-1-6-2-4(7-3)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1
InChIKeyQAYBZNHWLDTRIB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 6-Chloropyrazine-2-Sulfinate: Heterocyclic Sulfinate for Cross-Coupling


Sodium 6-chloropyrazine-2-sulfinate (CAS 2137734-61-1, molecular formula C₄H₂ClN₂NaO₂S, molecular weight 200.58 g/mol) is a heterocyclic sulfinate salt featuring a pyrazine ring substituted with chlorine at the 6-position and a sodium sulfinate group at the 2-position . The compound belongs to the emerging class of heteroaromatic sulfinates that have been demonstrated as effective nucleophilic coupling partners in palladium-catalyzed desulfinative cross-coupling reactions, serving as bench-stable alternatives to heterocyclic boronic acids which are often plagued by protodeboronation and limited shelf stability [1]. Its dual-functionality — a sulfinate group for C–C bond formation and a chlorine atom enabling downstream SNAr or further cross-coupling chemistry — positions it as a differentiated intermediate for constructing bis(hetero)aryl scaffolds prevalent in therapeutic and agrochemical molecules [2].

Reagent Class Heteroaromatic sulfinate salt
Architecture Bifunctional C-2 sulfinate + C-6 chlorine
Primary Workflow Pd-catalyzed desulfinative cross-coupling

Why Non-Chlorinated Sulfinates or Boronic Acids Cannot Substitute


Substituting sodium 6-chloropyrazine-2-sulfinate with sodium pyrazine-2-sulfinate (the non-chlorinated analog, MW 166.14) eliminates the chlorine leaving group required for orthogonal second-step functionalization, reducing the building block to a single-use coupling partner . Conversely, replacing the sulfinate functionality with a heterocyclic boronic acid — the traditional Suzuki–Miyaura coupling partner — introduces well-documented problems: 2-pyridyl and related heteroaryl boronic acids are notoriously susceptible to protodeboronation, difficult to prepare in high purity, and exhibit poor storage stability relative to their sulfinate counterparts [1]. Heterocyclic sulfinates address these limitations by offering ease of preparation and use, storage stability, and reactive efficiency [2]. The 6-chloro substitution further distinguishes this compound by enabling sequential or iterative coupling strategies that neither the simple pyrazine sulfinate nor the boronic acid can support, making it the candidate of choice when a synthetic route demands a bifunctional pyrazine intermediate.

Target Compound
Potential Substitute
Mismatch Risk
Sodium 6-chloropyrazine-2-sulfinate
Sodium pyrazine-2-sulfinate (non-chlorinated analog)
Lacks C-6 chlorine; cannot support sequential derivatization and reduces the building block to a single-use coupling partner.
Sodium 6-chloropyrazine-2-sulfinate
Heterocyclic boronic acids (e.g., 2-pyridylboronic acid)
Boronic acids are prone to protodeboronation, difficult to purify, and exhibit poor storage stability; sulfinates offer improved bench stability and coupling reliability.

Differentiation Evidence for Procurement Decisions


Bifunctional Architecture: Orthogonal C–Cl and C–SO₂Na Sites

Sodium 6-chloropyrazine-2-sulfinate possesses two distinct reactive sites: a sulfinate anion at C-2 for palladium-catalyzed desulfinative C–C coupling, and a chlorine atom at C-6 for subsequent nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald–Hartwig, Suzuki, Negishi). In contrast, sodium pyrazine-2-sulfinate (CAS 1195769-90-4, MW 166.14 g/mol) contains only the sulfinate handle and lacks any halogen substituent, rendering it incapable of participating in sequential derivatization without additional pre-functionalization steps . The 6-chloro substituent is well-precedented in pyrazine chemistry as a leaving group; 6-chloropyrazine itself is a commercial starting material for SNAr reactions [1]. No direct head-to-head kinetic comparison between the 6-chloro derivative and the parent compound was identified in the accessed literature, representing a data gap that a procurement decision should acknowledge.

Bifunctional Architecture
Class-level inference
Target: two orthogonal reactive sites (C-2 sulfinate for desulfinative coupling + C-6 chlorine for SNAr or further cross-coupling).
Comparator sodium pyrazine-2-sulfinate: one reactive site (C-2 sulfinate only), no halogen substituent.
Enables sequential diversification without intermediate protection steps.
Structural differentiation only; no head-to-head kinetic or yield comparison data available.
Sequential cross-coupling Bis(hetero)aryl synthesis Orthogonal functionalization

Sulfinate Salts vs Boronic Acids: Stability and Coupling Efficiency

The Willis group at Oxford demonstrated that heterocyclic sulfinates, including pyrazine-derived sulfinates, function as effective nucleophilic coupling partners with aryl chlorides and bromides under Pd(0) catalysis using a P(t-Bu)₂Me-derived catalyst at moderate temperatures [1]. Critically, the relevant comparator — heterocyclic boronic acids — are explicitly described as suffering from 'low efficiency, poor stability and difficulty in preparation' for many heterocycle-derived variants [2]. The 2-pyridyl boronic acid prototypes are particularly prone to protodeboronation, whereas pyridine and pyrazine sulfinates are straightforward to prepare, stable under extended storage, and deliver efficient coupling reactions, thus offering many advantages compared to the corresponding boron-derived reagents [3]. While these data are established for the pyridine-2-sulfinate and parent pyrazine-2-sulfinate systems, the 6-chloro substitution on the pyrazine ring is not expected to diminish and may enhance electrophilic character at the sulfinate-bearing carbon due to the electron-withdrawing effect of chlorine.

Sulfinate vs Boronic Acid Stability
Class-level inference
Heterocyclic sulfinates: stable solid reagents, efficiently couple under Pd catalysis.
Heterocyclic boronic acids: documented protodeboronation, difficult preparation, poor shelf stability.
Sulfinates may reduce workflow bottlenecks associated with unstable boronic acid coupling partners.
Evidence from pyridine/pyrazine sulfinate systems; 6-Cl effect on coupling not independently studied.
Palladium-catalyzed cross-coupling Desulfinative coupling Bench-stable reagents

Sodium Salt Form: Handling and Solubility Advantages

Sodium 6-chloropyrazine-2-sulfinate is supplied as a sodium salt (C₄H₂ClN₂NaO₂S, MW 200.58), whereas the parent compound 6-chloropyrazine-2-sulfinic acid (C₄H₃ClN₂O₂S, MW 194.60) is the corresponding free acid . Sulfinic acids are known to be prone to disproportionation and oxidative degradation, while their sodium salt forms generally exhibit improved bench stability and aqueous solubility [1]. The sodium salt formulation facilitates direct use in aqueous or mixed aqueous-organic reaction media typical of palladium-catalyzed coupling conditions. No compound-specific stability or solubility comparison data for the 6-chloropyrazine series were identified in the accessed literature, and procurement decisions relying on this dimension should note the evidence is extrapolated from general sulfinate chemistry principles.

Salt Form Advantage
Supporting evidence
Sodium salt (C₄H₂ClN₂NaO₂S): ionic solid, expected water-soluble and more resistant to disproportionation.
Free sulfinic acid (C₄H₃ClN₂O₂S): prone to oxidative degradation and disproportionation.
Pre-formed sodium salt may improve handling and reduce reaction variability.
Extrapolated from general sulfinate chemistry; compound-specific stability data not identified.
Reagent formulation Salt-form stability Laboratory handling

Application Scenarios in Medicinal and Agrochemical Synthesis


Sequential Bis(hetero)aryl Library Synthesis

Medicinal chemistry teams constructing bis(hetero)aryl screening libraries can exploit the orthogonal reactivity of sodium 6-chloropyrazine-2-sulfinate: first, palladium-catalyzed desulfinative coupling at C-2 installs one (hetero)aryl group; subsequently, the 6-chloro substituent undergoes SNAr with amines or alkoxides, or participates in a second Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, or Negishi) to introduce a second diversity element [1]. This sequential strategy avoids protecting group manipulations and is enabled specifically by the bifunctional architecture of this compound, which the non-chlorinated sodium pyrazine-2-sulfinate cannot support .

Late-Stage Functionalization Replacing Unstable Boronic Acids

In late-stage functionalization campaigns where a pyrazine moiety must be coupled to a complex, precious aryl bromide intermediate, the bench-stable sulfinate salt offers a reliability advantage over heterocyclic boronic acids that are susceptible to protodeboronation under aqueous or thermal reaction conditions [1]. The CORDIS project explicitly identifies that heterocyclic sulfinates 'address many of the limitations of the corresponding boronic acids (ease of preparation and use, storage stability and reactive efficiency)' [2], making this compound a candidate for medicinal chemistry groups seeking robust, reproducible coupling protocols for heteroaryl–heteroaryl bond formation.

Agrochemical Sulfonamide and Sulfone Scaffold Precursor

Pyrazine-containing sulfonamides and sulfones are established motifs in agrochemical active ingredients. Sodium 6-chloropyrazine-2-sulfinate can serve as a direct precursor to 6-chloropyrazine-2-sulfonamides and 6-chloropyrazine-2-sulfones via established sulfinate derivatization chemistry (oxidative chlorination to sulfonyl chloride followed by amine coupling, or radical-based sulfonylation) [1]. The 6-chloro substituent mirrors the substitution pattern found in known anti-coccidial sulfonamides such as sulfaclozine, providing a structural rationale for its selection in agrochemical lead optimization programs .

Continuous Flow Synthesis for Scale-Up

For process chemistry groups evaluating scalable routes to heteroaryl sulfinates, the continuous flow methodology demonstrated by Lima et al. (2020) provides a validated path to multigram quantities of heteroaryl sulfinates as bench-stable cross-coupling partners [1]. While the published flow protocol focused on lithium sulfinate salts, the methodology is adaptable to sodium salts and generates reactive partners that are efficient in palladium-catalyzed C(sp²)–C(sp²) cross-coupling, supporting the procurement of this compound as a key intermediate for pilot-scale synthesis campaigns.

Application
Selection Property
Validation Focus
Sequential Bis(hetero)aryl Library Synthesis
Orthogonal C-2 sulfinate / C-6 chlorine reactivity
Stepwise coupling efficiency; functional group tolerance
Late-Stage Heteroaryl Coupling
Bench-stable sulfinate as boronic acid alternative
Coupling yield and protodeboronation avoidance
Agrochemical Sulfonamide/Sulfone Precursor
Sulfinate-to-sulfonamide/sulfone derivatization
Reaction scope and sulfonyl chloride conversion
Continuous Flow Scale-Up
Compatible with flow synthesis methodology
Reproducibility at pilot scale; throughput
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